molecular formula C20H18N2OS B2863880 N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 313366-01-7

N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

カタログ番号 B2863880
CAS番号: 313366-01-7
分子量: 334.44
InChIキー: HBAOZFMNBADBOS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl . It has been studied for its potential as an anti-tumor agent, specifically through the inhibition of the C-Met receptor tyrosine kinase .


Synthesis Analysis

The synthesis of similar compounds has been achieved through the reaction of 2-bromodimedone with cyanothioacetamide . This reaction yielded a 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivative .


Molecular Structure Analysis

A quantitative structure-activity relationship (QSAR) study was performed on 48 novel 4,5,6,7-tetrahydrobenzo[d]-thiazol-2 derivatives . The study used multiple linear regression, multiple nonlinear regression, and artificial neural networks .


Chemical Reactions Analysis

The reactivity of a similar compound, 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivative, towards some chemical reagents was observed to produce different heterocyclic derivatives .

科学的研究の応用

Anticancer Activity

This compound has been studied for its potential as an anticancer agent . It has shown promise in inhibiting the c-Met receptor tyrosine kinase, which plays a crucial role in the development and progression of cancer . The inhibition of this receptor can lead to the suppression of tumor growth and metastasis, making it a valuable target for anticancer drug development.

Microtubule Targeting Agents

Derivatives of this compound have been designed and synthesized to target microtubules, which are essential components of the cell’s structure and play a key role in cell division . By disrupting microtubule dynamics, these derivatives can inhibit cell proliferation, making them effective in the treatment of various malignancies.

Kinase Inhibition

The compound has shown significant activity as a dual kinase inhibitor , particularly against CK2 and GSK3β . Kinases are enzymes that play a pivotal role in many cellular processes, and their dysregulation is often associated with diseases, including cancer. Inhibiting these kinases can lead to therapeutic effects in treating these conditions.

Antibacterial Properties

Some derivatives of this compound have exhibited excellent antibacterial activities against both Gram-positive and Gram-negative bacteria . This is particularly important in the context of rising antibiotic resistance, as new antibacterial agents are urgently needed.

DNA Gyrase B Inhibition

The compound’s derivatives have been optimized to act as inhibitors of bacterial DNA gyrase B (GyrB) . DNA gyrase is an enzyme that introduces negative supercoils into DNA, which is vital for DNA replication and transcription. Inhibiting GyrB can prevent bacterial growth, serving as a potential strategy for developing new antibiotics.

Drug Design and Optimization

Through computer-aided structure-based optimization, derivatives of this compound have been developed as potential inhibitors of various biological targets . This approach combines theoretical and experimental techniques to enhance the efficacy and selectivity of the compounds, paving the way for the design of new drugs.

将来の方向性

The future directions for this compound could involve further optimization and in-depth studies as a possible inhibitor . The results of a comparative study based on the evaluation of the predicted properties of ADMET in silico between a candidate molecule and the Crizotinib inhibitor show that the selected molecule can be used as new anticancer drug candidates .

特性

IUPAC Name

4-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS/c23-19(22-20-21-17-8-4-5-9-18(17)24-20)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-3,6-7,10-13H,4-5,8-9H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAOZFMNBADBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。